molecular formula C16H22N2 B2875515 N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine CAS No. 46886-89-9

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Cat. No.: B2875515
CAS No.: 46886-89-9
M. Wt: 242.366
InChI Key: IJHNRNKVSNWVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Indole (B1671886) and Cyclohexylamine (B46788) Scaffolds in Chemical Biology

The molecular architecture of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is a composite of two significant structural motifs in medicinal chemistry: an indole ring and a cyclohexylamine group. The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in drug discovery. ajchem-b.comresearchgate.net It is a prevalent feature in a multitude of natural products, alkaloids, and pharmaceuticals, recognized for its ability to interact with diverse biological targets. ajchem-b.comnrfhh.com The indole nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnrfhh.commdpi.com

Similarly, the cyclohexane (B81311) ring, a non-aromatic six-carbon ring, is a common component in many biologically active compounds. Its derivatives have been shown to possess a range of pharmacological effects, including antibacterial, anti-inflammatory, and analgesic activities. mdpi.com The incorporation of a cyclohexylamine moiety can influence a molecule's physicochemical properties, such as lipophilicity and conformational flexibility, which are critical for its interaction with biological receptors and enzymes.

Overview of Tryptamine (B22526) and its Derivatives in Biological Systems

This compound is structurally a derivative of tryptamine. Tryptamine is a monoamine alkaloid found widely in plants, animals, and fungi, and it serves as a metabolite of the essential amino acid tryptophan. nih.gov In biological systems, tryptamine and its derivatives play significant roles, from functioning as neurotransmitters and neuromodulators in the mammalian brain to regulating gastrointestinal motility. nih.gov The basic tryptamine structure is the foundation for numerous neuroactive compounds. researchgate.net

Well-known endogenous tryptamines include serotonin (B10506) (5-hydroxytryptamine), a crucial neurotransmitter involved in regulating mood, sleep, and cognition, and melatonin, a hormone that governs sleep-wake cycles. nih.gov Synthetic tryptamine derivatives have also led to important pharmaceuticals, most notably the "triptan" class of drugs used to treat migraine headaches by acting as agonists for the 5-HT1D serotonin receptor. nih.govnih.gov Chemical modifications to the tryptamine backbone can result in compounds with a wide range of effects, underscoring the scaffold's importance in pharmacology. researchgate.net

Significance of this compound as a Research Compound

This compound, also known as N-cyclohexyltryptamine, is a secondary, or mono-cycloalkyl, tryptamine. nih.govnih.gov While first synthesized in 1971, this class of compounds has been studied far less extensively than primary tryptamines or the more widely known tertiary (dialkyl) tryptamines. nih.gov

The significance of this specific compound in contemporary research was highlighted by a 2023 study that provided the first-ever determination of its solid-state crystal structure. nih.gov This fundamental characterization is crucial for understanding the molecule's precise three-dimensional shape and intermolecular interactions, which are prerequisites for any further research into its biological activity and for designing new molecules. nih.govcaam.tech

The research interest in less-studied monoalkyl tryptamines like N-cyclohexyltryptamine is growing. nih.gov Studies suggest that these secondary tryptamines may be less toxic than their tertiary dialkyl counterparts. nih.gov Furthermore, there is emerging interest in exploring whether certain monoalkyl tryptamines can provide therapeutic effects without producing the classic psychedelic responses associated with other tryptamine derivatives, a possibility that makes them attractive targets for new drug development. nih.gov

Research Scope and Objectives

The primary and most recent research objective concerning this compound has been its fundamental chemical and structural characterization. A key study aimed to elucidate the solid-state structures of the compound in its freebase form as well as in two different salt forms: bromide and fumarate (B1241708). nih.gov The goal was to analyze the distinct hydrogen-bonding networks and molecular packing arrangements in each of these solid forms, providing a definitive crystallographic profile of the molecule. nih.gov

On a broader scale, the research scope for N-cyclohexyltryptamine and related monoalkyl tryptamines involves exploring their structure-activity relationships (SARs). caam.tech The objective is to understand how modifying the alkyl or cycloalkyl group attached to the tryptamine nitrogen affects the molecule's chemical and biological properties. caam.tech This line of inquiry is part of a larger effort to systematically study tryptamine analogues to design new molecules that may be optimized for development as therapeutic agents. caam.tech

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHNRNKVSNWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine Synthesis

The creation of the target compound relies on the strategic connection of its two primary structural components: the tryptamine (B22526) backbone and the cyclohexyl group.

The fundamental building blocks for the synthesis of this compound are tryptamine and a source for the cyclohexyl moiety.

Tryptamine: As a derivative of the essential amino acid tryptophan, tryptamine provides the core 3-(2-aminoethyl)indole structure. nih.goveares.org This biomolecule is a common starting point for a vast array of substituted tryptamines due to the reactivity of its primary amino group. wikipedia.orgwikipedia.org

Cyclohexyl Precursor: The cyclohexyl group is typically introduced using either cyclohexylamine (B46788) or, more commonly in reductive amination strategies, cyclohexanone. The choice of precursor depends on the specific synthetic route employed to form the secondary amine.

Table 1: Key Precursor Compounds

Compound NameMolecular FormulaRole in Synthesis
TryptamineC₁₀H₁₂N₂Provides the indolethylamine core structure. eares.org
CyclohexylamineC₆H₁₃NA potential primary amine for alkylation reactions.
CyclohexanoneC₆H₁₀OCarbonyl compound used for reductive amination with tryptamine.

The formation of the C-N bond between the tryptamine ethylamine (B1201723) side chain and the cyclohexyl group is the key step in the synthesis. The most common and efficient method for this transformation is reductive amination .

This two-step, one-pot process typically involves:

Imine Formation: The initial reaction between the primary amine of tryptamine and the carbonyl group of cyclohexanone. This condensation reaction forms a Schiff base (or imine) intermediate.

Reduction: The subsequent reduction of the imine intermediate to a stable secondary amine. Various reducing agents can be employed for this step, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.

Alternative, though often less efficient, methods could include direct N-alkylation of tryptamine with a cyclohexyl halide. However, this approach carries a higher risk of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, which can complicate purification and lower the yield of the desired secondary amine.

The condensation of tryptamine with various carbonyl compounds to form Schiff bases is a widely utilized strategy in the synthesis of tryptamine derivatives. nih.gov These reactions, which form a carbon-nitrogen double bond (imine or azomethine), are fundamental to the reductive amination pathway discussed previously. eares.org

The general procedure involves refluxing equimolar amounts of tryptamine and a corresponding aldehyde or ketone in a suitable solvent, often ethanol. eares.org The resulting Schiff bases are not only crucial intermediates for synthesizing secondary amines like N-cyclohexyltryptamine but are also studied as a distinct class of compounds with their own chemical and biological properties. researchgate.netsemanticscholar.orgresearchgate.net The formation of these imines is a versatile method for introducing a wide variety of substituents onto the tryptamine nitrogen. eares.orgnih.gov

Achieving high yields and simplifying the synthesis of this compound involves careful control over reaction parameters. For the preferred reductive amination route, optimization strategies include:

Choice of Reducing Agent: The reactivity of the reducing agent is critical. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine in situ without significantly reducing the starting ketone.

pH Control: The initial condensation to form the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the subsequent reduction step must be compatible with the chosen pH.

Solvent and Temperature: The choice of solvent (e.g., methanol, ethanol, dichloromethane) and reaction temperature can influence both the rate of reaction and the stability of the reactants and intermediates.

Purification: Post-reaction workup and purification are crucial for obtaining a high-purity product. This often involves an acid-base extraction to separate the amine product from unreacted starting materials and byproducts, followed by purification techniques such as column chromatography or recrystallization to achieve high purity. researchgate.net

Derivatization and Analogue Synthesis

The secondary amine functionality in this compound serves as a reactive handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

A primary route for derivatization is the formation of an amide bond by reacting the secondary amine of N-cyclohexyltryptamine with a carboxylic acid. While direct heating of an amine and a carboxylic acid can produce an amide, the conditions are often harsh. chemistrysteps.com A milder and more efficient method is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netlibretexts.org

The DCC-mediated coupling process proceeds through the following general mechanism:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the DCC molecule. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. libretexts.orgyoutube.com

Nucleophilic Attack: The secondary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. libretexts.org

Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct. researchgate.net

This methodology is a cornerstone of peptide synthesis and is widely applicable for creating amide derivatives of various amines. libretexts.org A significant practical consideration is the removal of the insoluble DCU byproduct, which is typically achieved by filtration. researchgate.net The use of other coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), can also be employed to improve reaction efficiency and simplify purification. nih.gov

Functionalization of the Indole (B1671886) Moiety

The indole nucleus of tryptamine-based compounds is a common target for functionalization to modulate biological activity. Synthetic strategies often focus on alkylation at the nitrogen or carbon atoms of the indole ring.

One-pot reductive alkylation of indoles represents a direct method for producing tryptamine derivatives. semanticscholar.orgacs.org This approach can be used to introduce various substituents onto the indole ring prior to or concurrently with the formation of the ethylamine side chain. Another versatile method involves the reaction of indoles with trichloroacetimidates, which serve as excellent electrophiles when activated by Brønsted or Lewis acids. syr.edu The regioselectivity of this reaction can be controlled to achieve N-alkylation, C2-alkylation, or C3-alkylation depending on the structures of the indole and the imidate. syr.edu

The Pictet-Spengler reaction is a classic and powerful method for constructing fused heterocyclic systems from tryptamine derivatives. This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by cyclization. This approach has been expanded to create not only the typical 6-membered tetrahydro-β-carboline rings but also 5-, 7-, and 8-membered indole-annulated structures. rsc.orgrsc.org A notable extension is the homologated Pictet-Spengler condensation, which utilizes the C–H functionalization of 2-alkyl tryptamines to form a 7-membered azepino[4,5-b]indole skeleton. rsc.orgrsc.org

An iridium-catalyzed "borrowing hydrogen" strategy allows for the selective C3-alkylation of indoles with N-protected ethanolamines, providing a sustainable route to various tryptamine derivatives. sciencemadness.org This method avoids the need for pre-functionalized starting materials and proceeds under neutral conditions.

Reaction TypeReagents/ConditionsPosition of Functionalization
Reductive AlkylationN-protected aminoethyl acetals, TES/TFAC3
Friedel-Crafts AlkylationTrichloroacetimidates, Brønsted/Lewis acidN1, C2, or C3
Pictet-Spengler CondensationAldehydes or ketonesC2 (leading to fused ring)
Homologated Pictet-Spengler2-Alkyl tryptamines, aldehydesC2 (leading to 7-membered ring)
"Borrowing Hydrogen" AlkylationN-protected ethanolamines, [Cp*IrCl2]2, Cs2CO3C3

Modifications to the Cyclohexane (B81311) Ring

Modifying the cyclohexane ring of this compound can significantly impact its pharmacological properties. Various synthetic methods have been developed to access highly functionalized cyclohexylamine derivatives that can be incorporated into the target structure.

A modern approach involves a photoredox-catalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. rsc.orgnih.gov This method provides access to densely functionalized cyclohexylamine derivatives with high diastereoselectivity under mild, redox-neutral conditions. rsc.org The reaction proceeds through a radical iminium ion intermediate, allowing for the formation of two contiguous stereogenic centers. nih.gov

More traditional methods for synthesizing substituted cyclohexylamines include the hydrogenation of the corresponding substituted anilines or nitrobenzenes. mdpi.com However, achieving specific substitution patterns and stereochemistries can be challenging. An alternative is the reductive amination of functionalized cyclohexanones. nih.gov This two-step process, often involving the formation of an oxime followed by hydrogenation, is an effective methodology for producing a variety of cyclohexylamine derivatives. mdpi.com

The synthesis of 2-(p-hydroxyphenyl)cyclohexylamides via the Ritter reaction, followed by reduction with lithium aluminum hydride (LiAlH4), yields the corresponding substituted cyclic amines, demonstrating another route to functionalized cyclohexane scaffolds. researchgate.net

Synthetic MethodStarting MaterialsKey Features
Photocatalyzed [4+2] CycloadditionBenzocyclobutylamines, α-substituted vinylketonesHigh diastereoselectivity, mild conditions, access to complex substitution
HydrogenationSubstituted anilines or nitrobenzenesDirect route to cyclohexylamines from aromatic precursors
Reductive AminationSubstituted cyclohexanones, ammonia/aminesVersatile for introducing various substituents on the cyclohexane ring
Ritter Reaction & Reductionω-chlorocarboxylic acids, LiAlH4Forms substituted cyclic amines from amides

Variations in the Ethylamine Linker

Modifications to the two-carbon ethylamine linker that connects the indole and cyclohexane moieties can influence the molecule's flexibility and interaction with biological targets. Synthetic strategies have been developed to introduce substituents on the α- and β-positions of this linker.

A powerful method for synthesizing β-substituted tryptamines is the regioselective ring-opening of aziridines with indoles. nih.gov Using 4-nitrobenzyl carbamate (PNZ)-protected aziridines, the reaction proceeds with high regioselectivity, allowing for the introduction of a substituent at the β-position of the tryptamine backbone. The PNZ protecting group can then be removed under mild conditions for further functionalization. nih.gov

To introduce conformational constraints, a cyclopropyl group can be incorporated at the α-position of the tryptamine side chain. The synthesis of these cyclopropyl-tryptamine analogues has been developed based on pharmacophore models for specific biological targets, such as the 5-HT6 receptor. nih.govresearchgate.net These conformationally restricted analogues are valuable tools for probing receptor binding pockets.

A clean and efficient method for the N-alkylation of tryptamines, which can be considered a modification of the amine terminus of the linker, employs alcohols as alkylating agents in the presence of an iridium catalyst. nih.govresearchgate.net This "borrowing hydrogen" methodology allows for the formation of N-alkylated tryptamines and can also be used to construct N-heterocycles when diols are used as the alkylating agent. researchgate.net

Linker ModificationSynthetic MethodReagentsResulting Structure
β-SubstitutionAziridine Ring OpeningPNZ-protected aziridines, indoles, BF3·OEt2Tryptamine with substituent at the β-carbon
α-SubstitutionCyclopropanationTitanium-mediated aminocyclopropanationTryptamine with a cyclopropyl ring at the α-carbon
N-AlkylationBorrowing HydrogenAlcohols, Iridium catalystN-alkyl or N,N-dialkyl tryptamine

Synthesis of Pharmaceutically Relevant Analogues

The structural framework of this compound serves as a scaffold for the synthesis of various pharmaceutically relevant analogues with diverse biological activities, including antitumor and receptor-modulating properties.

One area of investigation has been the synthesis of tryptamine derivatives as potential antitumor agents. nih.gov For example, novel ureido derivatives have been prepared by reacting tryptamine with potassium cyanate to form 1-(2-(1H-indol-3-yl)ethyl)urea. This intermediate can then be reacted with chloral hydrate to produce compounds bearing both tryptamine and trichloromethyl moieties. nih.gov Another synthetic route involves the multistep synthesis of N-(2-(1H-indol-3-yl)ethyl)-2,2,2-trichloro-N′-(pyrimidin-2-yl)etan-1,1-diamine, which combines the tryptamine scaffold with pyrimidine (B1678525) and trichloromethyl groups, leading to compounds with activity in hematological cancer cell lines. nih.gov

N-alkylated tryptamines are also recognized as potent inhibitors of SHIP (SH2-containing inositol 5'-phosphatase), a target relevant to cancer and inflammatory diseases. syr.edu Modular approaches that allow for the construction of densely functionalized tryptamines are crucial for developing these inhibitors. syr.edu

Furthermore, tryptamine analogues have been designed and synthesized as ligands for serotonin (B10506) receptors. For instance, tryptamine derivatives bearing a cyclopropyl ring on the ethylamine side chain have been evaluated as 5-HT6 receptor ligands, which are targets for cognitive disorders. nih.govresearchgate.net These syntheses often aim to create conformationally restricted molecules to achieve higher selectivity and affinity for the target receptor.

Analogue ClassSynthetic ApproachBiological Target/Activity
Ureido DerivativesReaction of tryptamine-urea with chloral hydrateAntitumor
Pyrimidine DiaminesMultistep synthesis from tryptamine and 2-aminopyrimidineAntitumor (hematological cancers)
N-Alkylated TryptaminesModular alkylation strategiesSHIP Inhibitors
Cyclopropyl TryptaminesTitanium-mediated aminocyclopropanation5-HT6 Receptor Ligands

Structural Characterization and Analytical Techniques

Spectroscopic Analysis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Each method provides a unique fingerprint based on the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the fumarate (B1241708) salt of this compound, the ¹H-NMR spectrum was recorded in DMSO-d₆. The aromatic protons of the indole (B1671886) ring appear in the downfield region between δ 6.99 and δ 7.55 ppm. nih.gov The single proton on the C2 position of the indole ring presents as a singlet at δ 7.21 ppm. The ethyl bridge and cyclohexyl protons are observed in the upfield region. nih.gov

Interactive Table: ¹H-NMR Spectral Data for N-[2-(1H-indol-3-yl)ethyl]cyclohexanaminium Fumarate in DMSO-d₆ nih.gov

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55d1HAr-H
7.35d1HAr-H
7.21s1HAr-H (Indole C2-H)
7.07t1HAr-H
6.99t1HAr-H
6.43s1H=CH (Fumarate)
3.08t2HCH₂
2.99t2HCH₂
2.89m1HCH
1.98m2HCH₂
1.72m2HCH₂
1.19m6HCH₂

¹³C-NMR: While specific experimental ¹³C-NMR data for this compound is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on its structure. The indole ring carbons would typically resonate in the δ 100-140 ppm range, with the carbon adjacent to the nitrogen (C2) and the quaternary carbons (C3, C3a, C7a) showing distinct shifts. The aliphatic carbons of the ethyl bridge and the cyclohexyl ring would appear in the upfield region, generally between δ 20-60 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. Although a specific experimental spectrum for the title compound is not available in the cited literature, its key structural features would produce characteristic absorption bands. Expected peaks include N-H stretching vibrations for the indole and the secondary amine (typically in the 3300-3500 cm⁻¹ region), aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl and cyclohexyl groups just below 3000 cm⁻¹, and C=C stretching from the aromatic ring around 1450-1600 cm⁻¹.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the indole ring system. Tryptamine (B22526) and its derivatives typically exhibit characteristic absorption maxima (λmax) around 220, 275, and 290 nm, corresponding to the π-π* transitions within the indole nucleus.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For tryptamine derivatives, a characteristic fragmentation pattern involves the cleavage of the β-carbon to α-carbon bond of the ethylamine (B1201723) side chain. This β-cleavage results in the formation of a stable, resonance-delocalized indolenine fragment. For this compound (molar mass: 242.36 g/mol ), this would lead to a prominent base peak corresponding to the skatole cation at m/z 130. High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, confirming its elemental composition.

Crystallographic Studies

Crystallographic analysis provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

The solid-state structures of this compound freebase and its bromide and fumarate salts have been determined by single-crystal X-ray diffraction. nih.goviucr.org In all three structures, the cyclohexyl group adopts a stable chair conformation. iucr.org

The freebase crystallizes in the monoclinic space group P2₁. Its crystal packing is characterized by infinite chains formed along the axis through N—H···N hydrogen bonds between the indole nitrogen of one molecule and the cyclohexanamine nitrogen of an adjacent molecule. nih.goviucr.org

The bromide salt (N-[2-(1H-indol-3-yl)ethyl]cyclohexanaminium bromide) crystallizes in the monoclinic space group P2₁/n. In this structure, the tryptammonium cations and bromide anions are linked by N—H···Br interactions, forming two-dimensional sheets that extend along the (001) plane. nih.goviucr.org

The fumarate salt (bis{N-[2-(1H-indol-3-yl)ethyl]cyclohexanaminium} (2E)-but-2-enedioate) also crystallizes in the monoclinic space group P2₁/n. The structure features an extensive three-dimensional framework held together by N—H···O hydrogen bonds. The indole N-H and both ammonium (B1175870) N-H protons of the cation form hydrogen bonds with the carboxylate oxygen atoms of the fumarate dianion. nih.goviucr.org

Interactive Table: Crystallographic Data for this compound and Its Salts iucr.org

ParameterFreebaseBromide SaltFumarate Salt
Chemical Formula C₁₆H₂₂N₂C₁₆H₂₃N₂⁺·Br⁻2(C₁₆H₂₃N₂⁺)·C₄H₂O₄²⁻
Formula Weight 242.35323.27300.39
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁/nP2₁/n
a (Å) 8.5446 (6)14.3411 (10)12.0163 (4)
b (Å) 10.3990 (7)8.0165 (6)10.8879 (4)
c (Å) 8.6149 (6)14.5029 (11)13.5606 (5)
β (°) ** 116.784 (2)108.649 (2)104.2880 (10)
Volume (ų) **683.35 (8)1579.5 (2)1715.34 (11)
Z 244

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The solid-state structure of this compound is expected to be significantly influenced by hydrogen bonding. The molecule possesses two hydrogen bond donor groups: the indole ring (N1–H) and the secondary amine of the cyclohexanamine moiety (N2–H). These groups can engage in various intermolecular interactions, forming robust networks that define the crystal packing.

Based on the crystal structure of the freebase form of N-cyclohexyltryptamine, a closely related compound, a primary hydrogen bonding motif involves the indole N1–H group of one molecule donating to the secondary amine nitrogen (N2) of an adjacent molecule. nih.gov This N1—H⋯N2 interaction typically results in the formation of infinite chains of molecules. nih.gov In a similar tryptamine derivative, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, molecules are linked by N—H⋯N hydrogen bonds, generating a C(7) chain. nih.gov

The secondary amine (N2–H) can also act as a hydrogen bond donor. In the absence of stronger acceptors, it could potentially interact with the π-system of the indole or benzene (B151609) rings of neighboring molecules, although these interactions are generally weaker. The formation of salts, for instance with bromide or fumarate, demonstrates the capacity of both the indole and the secondary amine protons to form strong hydrogen bonds with suitable acceptors, creating extensive two-dimensional sheets or three-dimensional frameworks. nih.gov

Table 1: Potential Hydrogen Bond Parameters for this compound

Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeTypical D-H···A Angle (°)Typical H···A Distance (Å)
N1 (Indole)H1N2 (Amine)N—H···N150-1702.1-2.4
N2 (Amine)H2N1 (Indole)N—H···N140-1602.2-2.5

Note: The data in this table is predictive, based on typical hydrogen bond geometries and values observed in analogous crystal structures. nih.govnih.gov

Conformational Preferences and Torsion Angle Analysis

Cyclohexyl Ring Conformation: The cyclohexane (B81311) ring is well-established to adopt a stable chair conformation in the solid state to minimize steric and torsional strain. nih.gov This has been observed in the crystal structures of related compounds such as N-cyclohexyltryptammonium bromide and fumarate. nih.gov In this conformation, the ethylamine substituent can occupy either an axial or equatorial position, with the equatorial position being sterically favored to reduce 1,3-diaxial interactions.

Ethylamine Side Chain Flexibility: The ethylamine linker provides significant conformational flexibility, which can be described by several key torsion angles. The tryptamine side chain is known to be able to rotate freely to accommodate different steric environments. nih.gov The orientation of the side chain relative to the indole ring is a critical factor. Typically, the side chain adopts an extended, anti-periplanar conformation to minimize steric hindrance, placing the bulky cyclohexyl group away from the indole ring.

The key torsion angles that define the side chain's conformation are:

τ1 (C2-C3-Cα-Cβ): This angle describes the rotation around the bond connecting the indole ring to the ethyl side chain.

τ2 (C3-Cα-Cβ-N2): This angle describes the rotation around the Cα-Cβ bond of the ethyl chain. An anti-conformation (near 180°) is generally preferred.

τ3 (Cα-Cβ-N2-Cγ): This angle describes the orientation of the cyclohexyl group relative to the ethylamine backbone.

Table 2: Key Torsion Angles and Expected Conformations

Torsion AngleAtoms InvolvedExpected ConformationTypical Angle Range (°)
τ1C2-C3-Cα-CβGauche / Anti±60 to ±90 or ~180
τ2C3-Cα-Cβ-N2Anti (extended)170 to 180
τ3Cα-Cβ-N2-Cγ (Cyclohexyl)Gauche / AntiVariable

Note: The data in this table is predictive, based on general conformational analysis principles and data from related tryptamine structures. nih.govnih.gov

Pharmacological Profile and Receptor Interactions in Vitro

Interactions with Serotonergic Systems

The serotonergic system is a primary target for tryptamine (B22526) derivatives. The interaction of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine with serotonin (B10506) receptors and the serotonin transporter (SERT) can be inferred from its structural characteristics: an unsubstituted indole (B1671886) ring connected via an ethylamine (B1201723) linker to a cyclohexyl group on the terminal amine.

Tryptamine derivatives frequently exhibit affinity for various serotonin receptors, most notably the 5-HT₁A and 5-HT₂A subtypes. The nature of the substituent on the terminal amine nitrogen is a key determinant of both the affinity and functional activity at these receptors.

Generally, for 5-HT₂A receptors, increasing the steric bulk of N-alkyl substituents can influence potency and efficacy. While small N,N-dialkyl groups like dimethyl are well-tolerated, larger and bulkier groups can sometimes lead to a decrease in potency at certain 5-HT₂ subtypes. However, N-monosubstitution, as seen with the cyclohexyl group in the target compound, can maintain or, in some cases, enhance affinity depending on the specific receptor subtype. Studies on a wide range of N,N-dialkyltryptamines have shown that most act as full or partial agonists at 5-HT₂ subtypes. acs.org The psychedelic effects of many substituted tryptamines are primarily mediated by their agonist activity at the 5-HT₂A receptor. nih.govnih.gov

For the 5-HT₁A receptor, the structural requirements for high affinity are distinct. While many tryptamines bind to 5-HT₁A, the affinity can be modulated by the N-substituent. Some atypical antipsychotics and novel antidepressants incorporate tryptamine-like fragments and display significant 5-HT₁A receptor partial agonism, which is thought to contribute to their therapeutic effects. nih.gov

To illustrate the effect of N-substitution on serotonin receptor affinity, the following table presents binding data for structurally related tryptamines.

Compound5-HT₁A Affinity (Kᵢ, nM)5-HT₂A Affinity (Kᵢ, nM)
Tryptamine2101400
N,N-Dimethyltryptamine (DMT)119108
N,N-Diethyltryptamine (DET)6359
N,N-Dipropyltryptamine (DPT)2034

Data in this table is illustrative and sourced from multiple studies on tryptamine analogues to show general structure-activity relationship trends. It does not represent data for this compound.

Several tryptamine derivatives have been shown to possess affinity for the serotonin transporter (SERT), with some acting as inhibitors or substrates (releasers). Pharmacological studies have indicated that non-ring-substituted tryptamines, in particular, can interact with SERT. nih.govresearchgate.net The affinity for SERT is sensitive to the substitution pattern on the terminal amine. For instance, derivatives of the structurally similar compound 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been specifically designed to exhibit high affinity for SERT. nih.gov This suggests that the indolyl-cyclohexylamine scaffold is compatible with SERT binding. The presence of the bulky N-cyclohexyl group on the tryptamine backbone of this compound makes its interaction with SERT plausible, though its specific affinity and functional effect (inhibition vs. release) remain undetermined without direct experimental data.

The primary endogenous tryptamine neurotransmitter is serotonin (5-hydroxytryptamine). Other endogenous trace amines include tryptamine itself and N,N-dimethyltryptamine (DMT). This compound shares the core indolylethylamine structure with these molecules.

The key structural differences are:

5-Position Substitution: Unlike serotonin, this compound lacks a hydroxyl group at the 5-position of the indole ring. This modification typically reduces affinity for certain serotonin receptors, such as the 5-HT₁F receptor, where the 5-hydroxyl is important for high-affinity binding. researchgate.net

N-Substitution: Serotonin and tryptamine are primary amines. DMT is a tertiary amine with two methyl groups. This compound is a secondary amine, featuring a single, bulky cyclohexyl group. This large, lipophilic group significantly alters the molecule's steric and electronic profile compared to the small methyl groups of DMT or the protons of serotonin, which would be expected to profoundly influence its receptor interaction profile.

Interactions with Dopaminergic Systems

While tryptamines are primarily associated with the serotonin system, interactions with dopamine (B1211576) receptors can occur, although typically with lower affinity.

There is no direct evidence to suggest that simple tryptamines like this compound act as allosteric modulators of the dopamine D₂ receptor. However, more complex molecules that incorporate both an indole and a cyclohexyl moiety have been identified as the first negative allosteric modulators (NAMs) of D₂ and D₃ receptors. nih.govnih.gov A key example is SB269652 (N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide). This compound is a "bitopic" ligand, meaning one part of the molecule binds to the conventional (orthosteric) site while another part extends into a secondary, allosteric pocket. nih.gov

It is crucial to note that SB269652 is a significantly larger and more complex molecule than this compound. The simple structure of this compound makes it unlikely to act as a bitopic allosteric modulator in the same manner.

The allosteric mechanism of compounds like SB269652 may involve modulating the affinity for dopamine at D₂ receptor dimers. nih.gov This action relies on the ability of the ligand to bind to one receptor unit (protomer) and influence the binding properties of the adjacent protomer within the dimer. nih.gov This represents a sophisticated mechanism of receptor modulation. Given the structural simplicity of this compound, it is not anticipated to engage in such complex interactions, for which there is currently no experimental support. Its potential interaction with the D₂ receptor, if any, would more likely be a low-affinity binding at the primary orthosteric site, a characteristic common among some tryptamines. nih.gov

Modulation of Other Molecular Targets and Biochemical Pathways

Influence on Cellular Processes

There is currently no available scientific literature detailing the specific influence of this compound on cellular processes. In vitro studies to determine its effects on cell viability, proliferation, apoptosis, or other cellular functions have not been reported.

Dihydroorotate Dehydrogenase (DHODH) Inhibition by Related Amide Derivatives

While data on this compound is unavailable, the broader class of indole-containing compounds and tryptamine derivatives has been a subject of investigation for their potential to inhibit Dihydroorotate Dehydrogenase (DHODH). DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a therapeutic target for various diseases, including cancer and autoimmune disorders. acs.orgnih.gov

Inhibition of DHODH can lead to the depletion of pyrimidine nucleotides, which are essential for DNA, RNA, and phospholipid synthesis. nih.gov This depletion can, in turn, suppress cell growth and induce differentiation in cancer cells. acs.orgnih.gov Several studies have explored various derivatives of tryptamine and other indole-based structures as DHODH inhibitors.

For instance, a study on N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, an amide derivative of tryptamine, noted its structural similarity to Brequinar, a known DHODH inhibitor. mdpi.com This highlights the potential for amide derivatives of tryptamine to interact with this enzyme. Research into other indole derivatives has also identified potent DHODH inhibitors. For example, indoluidin D and its derivatives have been identified as inhibitors of human DHODH, demonstrating the capacity to suppress cancer cell proliferation. acs.org

The general structure of these related amide derivatives often involves the tryptamine scaffold linked to various carboxylic acids, forming an amide bond. The nature of the substituent on the amide nitrogen can significantly influence the inhibitory activity against DHODH.

Inhibitory Activity of Selected DHODH Inhibitors
CompoundTargetIC50 (nM)Reference
Indoluidin DHuman DHODH (in vitro)210 acs.org
BrequinarHuman DHODH (in vitro)4.5 acs.org
A771726 (Teriflunomide)Human DHODH (in vitro)411 acs.org

It is important to emphasize that the inhibitory activity of these related compounds on DHODH cannot be directly extrapolated to this compound. The cyclohexanamine moiety in the target compound is structurally distinct from the amide linkages found in the studied DHODH inhibitors. Therefore, without direct experimental evidence, any potential for this compound to inhibit DHODH remains speculative.

Structure Activity Relationship Sar Studies

Contribution of the Indole (B1671886) Moiety to Biological Activity

The indole ring system is a prevalent scaffold in a vast number of biologically active natural products and synthetic drugs. researchgate.netnih.gov Its unique electronic and structural features allow it to participate in various interactions with biological targets.

The nitrogen-hydrogen (N-H) group of the indole ring plays a crucial role in the biological activity of many indole-containing compounds. This group can act as a hydrogen bond donor, a critical interaction for the binding of a ligand to its receptor. stereoelectronics.orgsciepub.com The ability of the indole N-H to form a hydrogen bond can significantly influence the conformation and stability of the ligand-receptor complex. nih.govsemanticscholar.org For instance, in the context of HIV-1 entry inhibitors, the indole N-H of a ligand was proposed to emulate the interaction of tryptophan residues, forming a hydrogen bond with the backbone carbonyl of a leucine (B10760876) residue in the gp41 hydrophobic pocket. nih.gov The replacement of this hydrogen with a methyl group, a process known as N-methylation, eliminates this hydrogen bonding capability and can be used to experimentally determine the importance of this interaction for biological activity. nih.gov

Modification of the indole ring with various substituents can profoundly impact the pharmacological properties of the parent compound. These substitutions can alter the molecule's electronics, lipophilicity, and steric profile, thereby influencing its binding affinity, selectivity, and metabolic stability.

For example, the introduction of halogen atoms (F, Cl, Br) at different positions of the indole ring has been shown to affect cytotoxicity. mdpi.com Specifically, halogenation at the 5- or 7-position can produce favorable effects on a compound's activity. mdpi.com In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net

The position of substitution on the indole ring is also critical. Studies on prodolic acid analogs, which possess anti-inflammatory activity, revealed that substitution on the indole ring enhanced their potency. nih.gov This enhancement was attributed to an increased serum half-life due to the interference of the substituents with the metabolic hydroxylation of the indole ring. nih.gov

N-alkylation, the addition of an alkyl group to the indole nitrogen, can also modulate activity. For instance, in a series of indole-imidazole derivatives, those with alkyl substituents demonstrated strong cytoprotective effects. nih.gov The table below summarizes the effects of various substituents on the indole ring.

Substitution Type Position Observed Effect on Biological Activity
Halogenation (F, Cl, Br)5 or 7Can increase cytotoxicity. mdpi.com
Halogenation (F vs. Cl)Not specifiedFluorine substitution can lead to higher potency than chlorine substitution. researchgate.net
Methoxy Group7Favorable for inhibitory effects in certain series. researchgate.net
General SubstitutionNot specifiedCan prolong serum half-life and enhance pharmacological activity. nih.gov
N-Alkylation1 (N-H)Can lead to strong cytoprotective effects in specific derivatives. nih.gov

Role of the Cyclohexanamine Moiety in Receptor Binding

In a series of 4,4-disubstituted cyclohexylamine-based NK(1) antagonists, modifications to the cyclohexylamine (B46788) ring and its stereochemistry were found to significantly impact binding affinity and in vivo duration of action. nih.gov The lipophilicity and conformational flexibility of the cyclohexane (B81311) ring also play a role in how the molecule orients itself within the binding site.

Impact of Linker Chain Length and Flexibility on Pharmacological Profile

The ethyl linker connecting the indole and cyclohexanamine moieties is not merely a spacer but an active contributor to the molecule's pharmacological profile. The length and flexibility of this chain are critical for correctly positioning the two key pharmacophoric groups (the indole and the cyclohexanamine) for optimal interaction with the target receptor.

Studies on various classes of molecules have demonstrated the profound impact of linker length on biological activity. For example, in a series of pentamidine (B1679287) analogues, the length of the methylene (B1212753) linker was a strong determinant of high-affinity binding. researchgate.net Similarly, in single-chain proteins, linker length has been shown to have significant effects on stability and folding kinetics, with optimal lengths identified for different properties. nih.gov An increase in the length of a polyglutamine peptide chain was found to increase the stability of ordered aggregates. nih.gov These findings underscore the principle that even subtle changes in the linker can lead to substantial alterations in biological function.

The flexibility of the linker is also a key parameter. A more flexible linker may allow the molecule to adopt a wider range of conformations, potentially increasing the probability of a productive binding event. Conversely, a more rigid linker can lock the molecule into a specific conformation that is either highly favorable or unfavorable for binding.

Ligand-Based Pharmacophore Development for N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine Analogues

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.netresearchgate.net A ligand-based pharmacophore model is developed by aligning a set of active molecules and extracting the common chemical features that are responsible for their interaction with a common biological target.

For analogs of this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (from the indole N-H), an aromatic ring feature (from the indole), and a positive ionizable feature (from the cyclohexanamine). The spatial relationships, including distances and angles, between these features are critical components of the model.

For example, a pharmacophore model developed for triple uptake inhibitors identified key features including two aromatic/hydrophobic regions and a cationic feature from a secondary nitrogen. nih.gov The distances between these features were found to be crucial for activity. nih.gov Such models can then be used to virtually screen large chemical databases to identify new compounds with the desired pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to correlate these descriptors with the observed activity. ijpsr.comtandfonline.com

Numerous QSAR studies have been performed on various classes of indole derivatives to understand the structural requirements for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ijpsr.commdpi.comnih.gov For instance, a 2D QSAR study on indole derivatives as selective COX-2 inhibitors found that physicochemical parameters, such as potential surface area and hydrophobicity, significantly contributed to the biological activity. ijpsr.com The resulting model, which had a high squared correlation coefficient (r²) of 0.9382, could be used to predict the activity of new, unsynthesized indole derivatives. ijpsr.com

These QSAR models serve as valuable tools in the drug design process, enabling the prediction of the biological activity of novel compounds and guiding the optimization of lead structures to enhance their potency and selectivity. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. In studies of indole (B1671886) derivatives, calculations are often performed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set. nih.govresearchgate.net

These calculations begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. Once the geometry is optimized, various electronic properties can be calculated to describe the molecule's reactivity. DFT serves as the foundation for further analyses, including the examination of molecular orbitals and electrostatic potential surfaces. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small energy gap indicates that the molecule is more reactive and requires less energy for electronic excitation. nih.govmdpi.com For example, a DFT study on a related tryptamine (B22526) derivative, (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, determined the HOMO-LUMO energy gap and the energies of the individual orbitals. nih.gov

Table 1. Example Frontier Molecular Orbital Energies from a Related Tryptamine Derivative nih.gov
ParameterEnergy (atomic units, a.u.)Energy (electron volts, eV)
EHOMO-0.196412-5.34
ELUMO-0.07087-1.93
Energy Gap (ΔE)0.1255423.41

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack; these often correspond to the locations of lone pairs on heteroatoms like nitrogen or oxygen. researchgate.net Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. researchgate.net For N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, an MEP analysis would likely highlight the nitrogen atoms of the indole ring and the cyclohexanamine group as regions of negative potential, making them key sites for interactions such as hydrogen bonding.

Quantum chemical calculations can predict a range of molecular descriptors, also known as chemical reactivity descriptors, which quantify a molecule's reactivity and stability based on its electronic properties. These descriptors are often derived from the HOMO and LUMO energies. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. "Softer" molecules are generally more reactive. nih.gov

Electronegativity (χ): Describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile or accept electrons. A lower value can be associated with biological activity. nih.gov

Table 2. Global Reactivity Descriptors and Their Significance
DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer; higher values indicate greater stability. nih.gov
Chemical Softness (S)1 / ηIndicates polarizability and reactivity; higher values suggest greater reactivity. nih.gov
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)μ2 / 2η (where μ ≈ -(EHOMO + ELUMO)/2)Quantifies the energy stabilization when the molecule accepts electrons. nih.gov

Molecular Modeling and Simulation

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a more complex environment, such as its interaction with a biological macromolecule.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are essential for understanding how a ligand, such as this compound, interacts with its biological target, typically a protein receptor. mdpi.com

An MD simulation begins with the initial docked pose of the ligand in the protein's binding site. The system is then simulated for a specific duration (e.g., nanoseconds), allowing the atoms to move according to the laws of classical mechanics. chemmethod.com This process provides detailed insights into:

Binding Stability: MD simulations can assess whether the ligand remains stably bound within the receptor's active site or if it dissociates. chemmethod.com

Conformational Changes: The simulation reveals how the ligand and the protein adapt their shapes to achieve an optimal fit.

Key Interactions: It allows for the detailed analysis of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity between the ligand and the target protein. nih.gov

By analyzing the trajectory of the simulation, researchers can understand the dynamic nature of the ligand-receptor complex, which is crucial for rational drug design and optimizing lead compounds. mdpi.com

Molecular Docking Studies with Biological Macromolecules

Due to the absence of direct molecular docking studies for this compound, this section reviews computational docking analyses of structurally related indole derivatives and N-substituted tryptamines to provide insights into potential biological interactions. These studies are crucial in predicting the binding affinities and modes of interaction between small molecules and macromolecular targets, thereby guiding further drug discovery efforts.

One area of investigation has been the potential antiviral properties of tryptamine derivatives. In the context of the COVID-19 pandemic, computational studies explored the binding of tryptamine analogues to key viral proteins. Molecular docking simulations predicted that these derivatives could act as inhibitors of the COVID-19 virus, with calculated binding energies ranging from -5.2 to -6.0 kcal/mol. tandfonline.com Further in silico screening of indole compounds against the spike glycoprotein (B1211001) of SARS-CoV-2 also identified potential binders, with one derivative showing a notable docking score of -2.808 kcal/mol. nih.gov

In a different therapeutic area, novel indole ethylamine (B1201723) derivatives were investigated as potential regulators of lipid metabolism through their interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.com Molecular docking was employed to predict the binding affinity of these compounds to the ligand-binding pocket of PPARα. The results, as shown in Table 1, indicated that some derivatives had a strong predicted binding affinity, with one compound achieving a docking score of 10.9630. mdpi.com

Table 1: Molecular Docking Scores of Indole Ethylamine Derivatives against PPARα

Compound Docking Score
Derivative 4 6.3653
Derivative 5 3.0505
Derivative 8 8.4555
Derivative 9 10.9630
Fenofibrate (B1672516) (Reference) 8.4709
Lanifibranor (Reference) 3.4233

Additionally, the anti-inflammatory potential of indole derivatives has been explored through molecular docking against cyclooxygenase (COX) enzymes. A study involving oxazole-bridged chalcone (B49325) derivatives of indole assessed their binding to COX-1 and COX-2. The docking scores, presented in Table 2, revealed that several synthesized compounds exhibited favorable interactions with the active sites of both enzymes, with some showing scores comparable to or better than the standard inhibitor indomethacin (B1671933) against COX-1. isfcppharmaspire.com

Table 2: Molecular Docking Scores of Indole Derivatives against COX-1 and COX-2 Enzymes

Compound COX-1 Docking Score COX-2 Docking Score
5c - 60.37
5f 70.50 65.13
5g 66.08 63.18
Indomethacin (Standard) 64.84 -
Celecoxib (Standard) 77.90 67.90

These computational studies on analogues provide a foundational understanding of how the indole scaffold, central to this compound, can interact with various biological macromolecules. The specific substitutions on the tryptamine core significantly influence the binding affinity and selectivity towards different protein targets.

Virtual Screening Approaches for Analogue Discovery

Virtual screening has emerged as a powerful computational tool for the discovery of novel bioactive compounds by screening large libraries of molecules for their potential to bind to a specific biological target. This approach has been successfully applied to identify new analogues based on the indole scaffold.

One notable application of virtual screening was in the discovery of novel inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. frontiersin.org In this study, a structure-based virtual screening protocol was developed using a database of over 210,000 molecules. The screening process involved initial filtering based on Lipinski's rule of five and removal of compounds with known pan-assay interference patterns (PAINS). The remaining 146,749 molecules were then docked into the catalytic site of IDO1. frontiersin.org From the top-ranked compounds, a number of hits were selected for biochemical validation. This approach successfully identified a novel IDO1 inhibitor, DC-I028, with a half-maximal inhibitory concentration (IC50) of 21.61 μM at the enzymatic level and 89.11 μM in a cellular assay. frontiersin.org Further exploration of analogues of this hit led to the discovery of DC-I02806, which exhibited improved inhibitory activity. frontiersin.org

Another study employed a high-throughput virtual screening (HTVS) cascade protocol that combined pharmacophore modeling and molecular docking to identify new IDO1 inhibitors from commercially available compound libraries. This multi-step screening process led to the selection of 23 compounds for in vitro testing. Of these, five compounds showed significant inhibition of IDO1 at a concentration of 10 μM, with two compounds demonstrating IC50 values of 23.8 μM and 8.8 μM. nih.gov

Virtual screening has also been utilized to identify potential lead compounds for the treatment of non-alcoholic fatty liver disease (NAFLD) by targeting PPARα. A study focused on indole ethylamine derivatives used molecular docking to screen for compounds with high binding affinity to the PPARα receptor. This in silico approach successfully identified a novel analogue that demonstrated a superior docking score compared to the reference drugs fenofibrate and lanifibranor. mdpi.com Subsequent in vitro assays confirmed that this compound had good agonist activity on PPARα, validating the predictive power of the virtual screening method. mdpi.com

Advanced in Vitro Biological Activity Profiling

Antimicrobial Activity Investigations

Tryptamine (B22526) and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents.

The antibacterial potential of tryptamine derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies on N-substituted tryptamines have revealed that the nature of the substituent on the amine group significantly influences antibacterial potency.

For instance, a series of novel 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial activity. unl.pt Similarly, indole (B1671886) derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown notable activity. nih.gov Specifically, certain indole-thiadiazole and indole-triazole derivatives demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to or better than the standard drug ciprofloxacin. nih.gov Another study highlighted that tryptamine derivatives can disarm colistin resistance in Gram-negative pathogens like Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, restoring the antibiotic's efficacy without possessing inherent bacterial toxicity. nih.gov

Table 1: Antibacterial Activity of Selected Tryptamine Derivatives

Compound Class Test Organism Activity/MIC Reference
Indole-Thiadiazole Derivative S. aureus MIC: 6.25 µg/mL nih.gov
Indole-Triazole Derivative MRSA More effective than ciprofloxacin nih.gov
Tryptamine Derivatives Colistin-resistant A. baumannii Restores colistin MIC to below breakpoint nih.gov

The antifungal properties of tryptamine derivatives have also been a subject of significant research. A study involving 39 novel cyclotryptamine alkaloid derivatives found that most compounds exhibited more effective antifungal activity against six plant pathogenic fungi than the positive controls, carbendazim and amphotericin B. nih.govmdpi.com For example, specific derivatives showed significant activity against Sclerotinia sclerotiorum and Altenaria solani with MIC values as low as 1.90 µg/mL. nih.gov

Furthermore, investigations into indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings revealed potent activity against fungal pathogens. nih.gov Many of the tested indole derivatives were highly active against Candida krusei, a pathogen often resistant to drugs like fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Tryptamine Derivatives

Compound Class Test Organism Activity/MIC Reference
Cyclotryptamine Alkaloid Derivative (b2) Sclerotinia sclerotiorum MIC: 1.90 µg/mL nih.gov
Cyclotryptamine Alkaloid Derivative (b6) Sclerotinia sclerotiorum MIC: 1.90 µg/mL nih.gov
Cyclotryptamine Alkaloid Derivative (b10) Altenaria solani MIC: 1.90 µg/mL nih.gov

Bacterial biofilms contribute significantly to antibiotic resistance and persistent infections, making biofilm inhibitors valuable therapeutic targets. Tryptamine itself has been shown to be a promising anti-biofilm agent. It effectively inhibits matrix production and biofilm formation by uropathogenic E. coli (UPEC). researchgate.net Studies demonstrated that tryptamine could reduce the adhesion of E. coli UTI89 by over 50% and biofilm formation by more than 90%. researchgate.net It also disrupts the metabolic viability of established biofilms. researchgate.netwikipedia.org

Related indole alkaloids, such as tryptanthrin, have also been investigated. Tryptanthrin was found to inhibit biofilm formation in various Acinetobacter baumannii strains by more than 50% at a concentration of 20 μg/mL. mdpi.com Its mechanism involves impacting different stages of biofilm development, including inhibiting surface motility, reducing extracellular DNA (eDNA) release, and down-regulating genes related to quorum sensing and biofilm formation. mdpi.com

Leishmaniasis is a parasitic disease with limited treatment options, prompting research into new therapeutic agents. Indole alkaloids, the broader class to which tryptamine belongs, have shown significant antileishmanial activity.

A bioassay-guided fractionation of extracts from Aspidosperma ramiflorum led to the isolation of the indole alkaloids ramiflorine A and ramiflorine B. wikipedia.org Both compounds demonstrated significant activity against the promastigote form of Leishmania (L.) amazonensis, with LD50 values of 16.3 µg/mL and 4.9 µg/mL, respectively. wikipedia.org Other indole alkaloids, such as corinanteine and coronaridine, have also been reported to be active against L. major and L. amazonensis. researchgate.net Furthermore, a study on tryptophanol derivatives, which are closely related to tryptamine, showed activity against Leishmania infantum and L. tropica promastigotes and intracellular amastigotes, with IC50 values for the most active compounds ranging from 6-20 µM against amastigotes. unl.pt

Table 3: Antileishmanial Activity of Related Indole Alkaloids

Compound Leishmania Species Activity (LD50/IC50) Reference
Ramiflorine A L. amazonensis LD50: 16.3 µg/mL wikipedia.org
Ramiflorine B L. amazonensis LD50: 4.9 µg/mL wikipedia.org
Corinanteine L. major IC50: 30 µM researchgate.net

In Vitro Anti-inflammatory Mechanisms

Tryptamine derivatives have been investigated for their ability to modulate inflammatory pathways. A study on the tryptamine derivative "tryptamide" (3-nicotinoyl-tryptamine) showed it to be effective in non-specific inflammations and those involving immune mechanisms. nih.gov

More detailed mechanistic studies on related compounds like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have revealed their immunomodulatory potential. These compounds, acting through the sigma-1 receptor, can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in human monocyte-derived dendritic cells. Concurrently, they increase the secretion of the anti-inflammatory cytokine IL-10. This modulation of cytokine production suggests a potential role for tryptamine derivatives in regulating immune homeostasis and controlling inflammatory conditions. Similarly, psilocybin, another well-known tryptamine derivative, has been shown to exert anti-inflammatory effects by reducing the secretion of TNF-α in microglia challenged with lipopolysaccharide (LPS).

In Vitro Anticancer Potential and Antiproliferative Activities

The antiproliferative effects of tryptamine derivatives against various cancer cell lines have been a significant area of research. The modification of the tryptamine scaffold has led to compounds with potent cytotoxic activities.

A study evaluating a series of tryptamine derivatives with C- and N-branching and indole benzylation found that these modifications enhanced the cytotoxic activity against several tumor cell lines, including HepG2 (liver cancer), Jurkat (T-cell leukemia), and SH-SY5Y (neuroblastoma). Another study synthesized five novel tryptamine derivatives, with one compound in particular showing high activity in hematological cancer cell lines, with IC50 values ranging from 0.57 to 65.32 μM.

Furthermore, a series of indole-aryl-amide derivatives were tested against a panel of cancer cell lines. One compound, a N-benzyltryptamine derivative, was significantly active against HT29 (colon cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.31 µM and 25 µM, respectively. Another derivative was active against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values of 0.81 µM and 2.13 µM.

Table 4: In Vitro Antiproliferative Activity of Selected Tryptamine Derivatives

Compound Class/Derivative Cancer Cell Line Activity (IC50) Reference
N-benzyltryptamine derivative (Compound 1) HT29 (Colon) 0.31 µM
N-benzyltryptamine derivative (Compound 1) HeLa (Cervical) 25 µM
N-benzyltryptamine derivative (Compound 2) MCF7 (Breast) 0.81 µM
N-benzyltryptamine derivative (Compound 2) PC3 (Prostate) 2.13 µM

Other Relevant In Vitro Pharmacological Evaluations

Further in vitro studies would be required to explore other potential pharmacological activities of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine. This could include, but is not limited to, assessing its potential as an antimicrobial agent, its anti-inflammatory properties, or its cytotoxic effects on various cell lines. Currently, there is no published data from such assays for this specific compound.

Table 1: Summary of In Vitro Biological Activity Data for this compound

Assay TypeTargetActivityValue
Receptor BindingData Not AvailableData Not AvailableData Not Available
Enzyme InhibitionData Not AvailableData Not AvailableData Not Available
Ion Channel ModulationData Not AvailableData Not AvailableData Not Available

Applications in Chemical Research and Future Perspectives

Utility as a Chemical Probe for Receptor Characterization

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or receptor, by selectively binding to it. The indole-ethylamine structure is a common feature in molecules designed for this purpose. The utility of a compound as a chemical probe hinges on its potency and selectivity for its target.

While specific research on N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine as a chemical probe is not extensively documented, its structural analogues serve as excellent examples of how such compounds are employed. For instance, the compound JNJ-5207787, which contains an indole-like core, was developed as a potent and selective antagonist for the neuropeptide Y Y(2) receptor. nih.gov Researchers used this molecule to inhibit the binding of the natural ligand, peptide YY (PYY), to human Y(2) receptors. nih.gov Furthermore, through in vitro receptor autoradiography in rat brain tissue, JNJ-5207787 helped to map the distribution of Y(2) receptors, demonstrating its utility in characterizing receptor location and function. nih.gov

Application as a Building Block in Complex Organic Synthesis

The indole-ethylamine framework is a versatile starting point for the synthesis of more complex molecules, including natural products and potential therapeutic agents. The indole (B1671886) nitrogen and the terminal amine group provide two reactive sites for elaboration.

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide, an algaecide, showcases the use of the tryptamine (B22526) moiety as a key building block. researchgate.net In this synthesis, the tryptamine portion is coupled with a thiazole (B1198619) carboxylic acid derivative, typically via an amide bond formation, which is a fundamental reaction in organic synthesis. researchgate.net This approach highlights how the readily available tryptamine core can be combined with other heterocyclic systems to generate novel chemical entities.

Further synthetic utility is demonstrated in the preparation of functionalized indoles. nih.gov The indole nitrogen can be alkylated under basic conditions, and the ester groups at other positions of the indole ring can be converted into hydrazides. nih.gov These hydrazides can then be reacted with aldehydes or ketones to form hydrazones, further expanding the molecular complexity. nih.gov These synthetic strategies underscore how a molecule like this compound, with its tryptamine core, can serve as a versatile scaffold. The secondary amine can be acylated, alkylated, or used in reductive amination reactions, while the indole ring itself can be functionalized, making it a valuable precursor in the construction of diverse and complex molecular architectures.

Contribution to the Design of Novel Receptor Ligands

The tryptamine structure is a well-established pharmacophore for various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The design of novel ligands often involves modifying this core structure to enhance affinity, selectivity, and other pharmacological properties.

Research into novel ligands for the benzodiazepine (B76468) receptor (BzR) led to the synthesis of a series of N-(arylalkyl)indol-3-ylglyoxylylamides. nih.gov These compounds were designed by linking the indole core to various side chains to probe the structure-activity relationships (SAR) at the receptor. nih.gov The study found that specific substitutions on the indole ring and the stereochemistry of the side chain significantly influenced binding affinity. nih.gov

In another example, researchers developed novel 5-HT6 receptor ligands based on a 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indole scaffold. sigmaaldrich.cn By modifying the amine and adding a bulky arylsulfonyl group at the 3-position of the indole, they achieved compounds with very high affinity for the 5-HT6 receptor, with K(i) values in the low nanomolar range. sigmaaldrich.cn Similarly, the design of D2/D3 dopamine receptor ligands has incorporated indole-like and arylpiperazine subunits to achieve high affinity and conformational restriction. nih.gov These studies exemplify a common strategy in medicinal chemistry: using a known pharmacophore like the one in this compound as a template and systematically modifying its structure to create new molecules with tailored biological activities.

Table 1: Examples of Indole-Based Receptor Ligands and Their Targets
Compound ClassTarget ReceptorKey Structural FeaturesReported Affinity (Ki)
N-(arylalkyl)indol-3-ylglyoxylylamidesBenzodiazepine Receptor (BzR)Indole-3-glyoxylylamide core with constrained side chains.28 nM for compound 7c. nih.gov
1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indolesSerotonin 5-HT6 ReceptorIndole core with arylsulfonyl at C3 and modified ethylamine (B1201723) side chain.3.7 nM for compound 8t. sigmaaldrich.cn
N-arylpiperazine DerivativesDopamine D2/D3 ReceptorsConformationally restricted analogs with an interphenylene spacer.Data presented as affinity for D2/D3 receptors. nih.gov
JNJ-5207787Neuropeptide Y Y2 ReceptorN-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)acrylamide core.pIC50 = 7.00 for human Y2. nih.gov

Methodological Advancements in Analytical Chemistry for Compound Detection

The detection and quantification of specific compounds in research samples are critical for pharmacology, toxicology, and synthetic chemistry. For a molecule like this compound, a multi-step analytical approach is typically required, involving sample preparation, separation, and detection. env.go.jp

Modern analytical methodologies rely on highly sensitive and selective techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov These methods are capable of detecting and quantifying trace amounts of compounds in complex matrices like biological fluids or reaction mixtures. nih.gov

Before analysis by GC-MS or LC-MS, the compound of interest often needs to be extracted from the sample matrix. env.go.jp Techniques like solid-phase extraction (SPE), liquid-liquid extraction, or ultrasonic extraction can be used to isolate and concentrate the analyte. env.go.jpresearchgate.net

For separation, thin-layer chromatography (TLC) offers a simpler, cost-effective method for qualitative or semi-quantitative analysis. researchgate.net The detection of indole derivatives on TLC plates can be enhanced by using specific colorimetric reagents. For example, Folin-Ciocalteu phenol (B47542) reagent is known to react with indole derivatives, producing a colored product that aids in their visualization and determination. nih.gov Derivatization can also be employed, where the amine group is reacted with a labeling agent like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) to form a derivative with strong UV absorbance, making it easier to detect and quantify. researchgate.net

Table 2: Summary of Analytical Methods for Detecting Indole-Amine Compounds
TechniquePrincipleApplication in Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds based on their partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Highly sensitive and selective method for identification and quantification in complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds in a gaseous mobile phase, followed by mass-based detection. Derivatization may be needed for non-volatile compounds.Effective for identifying volatile derivatives or the compound itself if thermally stable. env.go.jp
Thin-Layer Chromatography (TLC)Separates compounds on a solid stationary phase based on polarity.Used for rapid qualitative analysis and monitoring reactions. Can be quantitative with a densitometer. researchgate.net
DerivatizationChemical modification of the analyte to improve its analytical properties (e.g., volatility, detectability).Enhances detection by UV-Vis or fluorescence, for example, using Sanger's reagent for amines. researchgate.net
Colorimetric ReagentsA reagent that undergoes a color change upon reaction with the analyte.Used for visualization on TLC plates or in solution-based assays (e.g., Folin-Ciocalteu reagent for indoles). nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.